p53-MDM2 Inhibitory Activity: 2,4,5-Triphenyl-2-imidazoline Derivatives Outperform Nutlin-1 by 8-Fold
N1-amino acid substituted 2,4,5-triphenyl imidazoline derivative 6c exhibited an IC50 of 0.59 μM against p53-MDM2 binding, representing an 8-fold improvement over the reference inhibitor Nutlin-1 (IC50 = 4.78 μM) in the same fluorescence polarization-based binding assay [1]. The parent 2,4,5-triphenyl-2-imidazoline scaffold is the essential core retained in this SAR study, confirming that the 2,4,5-substitution pattern on the saturated imidazoline ring is critical for achieving this potency advantage over the Nutlin chemotype.
| Evidence Dimension | p53-MDM2 binding inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.59 μM (derivative 6c, based on 2,4,5-triphenyl-2-imidazoline scaffold) |
| Comparator Or Baseline | Nutlin-1: IC50 = 4.78 μM |
| Quantified Difference | 8-fold more potent (0.59 μM vs. 4.78 μM) |
| Conditions | Fluorescence polarization-based p53-MDM2 binding assay |
Why This Matters
The 8-fold potency advantage over Nutlin-1 demonstrates that the 2,4,5-triphenyl-2-imidazoline scaffold supports superior p53-MDM2 inhibitory activity, making it a preferred starting point for developing next-generation p53-MDM2 antagonists.
- [1] Hu, C., Dou, X., Wu, Y., Zhang, L., & Hu, Y. 'Design, synthesis and CoMFA studies of N1-amino acid substituted 2,4,5-triphenyl imidazoline derivatives as p53–MDM2 binding inhibitors.' Bioorganic & Medicinal Chemistry, 20(4), 2012, 1417–1424. View Source
